N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a heterocyclic compound featuring a benzothiazole core fused to a thiazole ring, with a 4-methoxybenzamide substituent at the 2-position of the thiazole moiety. This structural motif is significant in medicinal chemistry due to the bioisosteric properties of benzothiazole and thiazole rings, which are known to enhance binding affinity to biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c1-23-12-8-6-11(7-9-12)16(22)21-18-20-14(10-24-18)17-19-13-4-2-3-5-15(13)25-17/h2-10H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHPISGYFCFPJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with various aldehydes or ketones to form the benzothiazole ring The final step involves the coupling of the benzothiazole-thiazole intermediate with 4-methoxybenzoyl chloride under basic conditions to yield the target compound .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Synthesis and Development
Building Block for Complex Molecules
The compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structural features allow for the modification and creation of derivatives with potential biological activity. The synthesis typically involves multi-step organic reactions, where intermediates such as benzo[d]thiazole and thiazole derivatives are coupled with other functional groups under specific reaction conditions.
Biological Applications
Anticancer Properties
Research indicates that N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide exhibits anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated significant cytotoxic effects against breast cancer cells, highlighting its potential as a therapeutic agent .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. It has shown efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Fluorescent Probes in Imaging
In biological research, this compound is being investigated as a fluorescent probe for imaging biological systems. Its ability to bind to specific proteins allows for visualization in live cells, aiding in the study of cellular processes and disease mechanisms.
Industrial Applications
Development of Advanced Materials
The compound's electronic properties make it suitable for use in developing advanced materials with specific optical characteristics. Its integration into polymers can enhance material performance in electronics and photonics applications. Research has focused on creating composite materials that leverage the compound's properties to improve conductivity and light absorption .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Anticancer | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
| Antimicrobial Efficacy Research | Antimicrobial | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentration (MIC) values comparable to existing antibiotics. |
| Fluorescent Imaging Study | Biological Imaging | Confirmed the ability of the compound to selectively bind to target proteins in live cells, facilitating real-time imaging of cellular dynamics. |
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial DNA replication and cell division . The compound also interferes with protein synthesis by binding to ribosomal subunits, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Polarity : The methoxy group in the target compound may improve solubility compared to the chloro analogue (), which could enhance bioavailability .
- Bioactivity Trends: Compounds with electron-withdrawing groups (e.g., nitro, fluoro) on the benzothiazole ring exhibit pronounced antibacterial and antitubercular activity, as seen in triazole derivatives (). The target compound’s methoxy group, being electron-donating, may favor interactions with hydrophobic enzyme pockets .
Pharmacological and Biochemical Profiles
- COX/LOX Inhibition : Thiazole derivatives like 6a and 6b () demonstrate that subtle substituent changes (e.g., hydroxy vs. methoxy) can shift selectivity between COX isoforms. The target compound’s methoxy group may similarly influence enzyme selectivity .
- Antimicrobial Potential: Benzothiazole-thiazole hybrids (e.g., ) show Gram-positive antibacterial activity, suggesting the target compound could be optimized for similar applications .
Tables
Table 1: Comparative Analysis of Key Analogues
(See Section 2.1 for full table.)
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic compound that incorporates both benzothiazole and thiazole moieties. These heterocyclic structures are recognized for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound targets specific enzymes integral to cancer cell proliferation and survival.
- Disruption of Folate Metabolism : Similar to other benzothiazole derivatives, it may interfere with folic acid synthesis, crucial for DNA replication in rapidly dividing cells .
Anticancer Activity
Numerous studies have demonstrated the potential of benzothiazole derivatives in cancer therapy. The following table summarizes key findings regarding the anticancer activities of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4b | A549 | 2.02 | Apoptosis induction |
| 4b | HeLa | 2.06 | Cell cycle arrest |
| 4b | MCF-7 | 13.65 | Inhibition of proliferation |
| Reference Drug (Doxorubicin) | A549 | 0.88 | DNA intercalation |
These results indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, comparable to established chemotherapeutic agents .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary studies suggest that it may be effective against several bacterial strains due to its ability to disrupt bacterial cell wall synthesis and metabolic pathways.
Case Studies
-
Study on Anticancer Efficacy :
A recent study evaluated the efficacy of various benzothiazole derivatives against human cancer cell lines. The compound demonstrated selective cytotoxicity with IC50 values significantly lower than those observed in non-cancerous cell lines, indicating its potential as a targeted anticancer agent . -
Antibacterial Assessment :
In another investigation focused on antibacterial activity, this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria. This suggests its possible application in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
